2-Cyclopropyl-6-methylaniline
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Overview
Description
2-Cyclopropyl-6-methylaniline: is an organic compound with the molecular formula C10H13N . It is characterized by a cyclopropyl group attached to the second carbon of the benzene ring and a methyl group attached to the sixth carbon, with an amino group (-NH2) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 2-Cyclopropyl-6-methylaniline involves the Suzuki-Miyaura coupling reaction.
Amination Reactions: Another method involves the amination of 2-cyclopropyl-6-methylbromobenzene using ammonia or an amine source under suitable conditions.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale amination reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Cyclopropyl-6-methylaniline can undergo oxidation reactions to form corresponding nitro or nitroso compounds.
Reduction: It can be reduced to form cyclopropylmethylamine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclopropylmethylamine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry:
- 2-Cyclopropyl-6-methylaniline is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are subject to ongoing research, but it is believed to exert its effects through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
2-Cyclopropyl-6-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2-Cyclopropyl-6-methylbenzoic acid: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness:
- The presence of the amino group in 2-Cyclopropyl-6-methylaniline makes it more reactive in certain chemical reactions, such as amination and substitution, compared to its hydroxyl or carboxyl counterparts.
Properties
IUPAC Name |
2-cyclopropyl-6-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYQWKJOQXNOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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